4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile
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Overview
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The bromopyridine can be synthesized through bromination of pyridine derivatives, while the pyrrolidine ring can be constructed via cyclization reactions. The final coupling of these intermediates is achieved through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the nitrile group or other reducible moieties.
Substitution: Nucleophilic substitution reactions are common, particularly involving the bromopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including kinase inhibition and other pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to active sites, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine: Shares structural similarities and potential biological activities.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with different substituents exhibit diverse biological profiles.
Uniqueness
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C15H13BrN4O |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H13BrN4O/c16-14-9-18-4-2-15(14)21-13-3-6-20(10-13)12-1-5-19-11(7-12)8-17/h1-2,4-5,7,9,13H,3,6,10H2 |
InChI Key |
DWVWPVWRZGLSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=CC(=NC=C3)C#N |
Origin of Product |
United States |
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